N-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of amides and contains a benzothiazole ring system.
- The compound’s molecular weight is approximately 192.26 g/mol .
- While specific applications and properties are not widely documented, it is essential to explore its potential.
N-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide: C11H16N2O
.Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research may be necessary to uncover specific protocols.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain elusive.
- Identifying major products formed from these reactions requires additional investigation.
Scientific Research Applications
- Despite limited information, let’s explore potential applications:
Medicinal Chemistry: Investigate its pharmacological properties, potential as a drug candidate, and interactions with biological targets.
Materials Science: Assess its role in material synthesis or modification.
Chemical Biology: Explore its impact on cellular processes.
Industry: Investigate any industrial applications (e.g., catalysts, additives, or intermediates).
Mechanism of Action
- Unfortunately, the specific mechanism by which this compound exerts its effects remains unknown.
- Molecular targets and pathways require further study.
Comparison with Similar Compounds
- While direct comparisons are challenging due to limited data, we can highlight its uniqueness.
- Similar compounds may include other benzothiazole derivatives or amides .
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-4-18(24)21-14-5-6-16-17(10-14)27-20(23-16)26-11-19(25)22-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
UFTJAFHXSAVLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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